molecular formula C14H15N5O B12647184 Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- CAS No. 115204-52-9

Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-

Cat. No.: B12647184
CAS No.: 115204-52-9
M. Wt: 269.30 g/mol
InChI Key: PFYTWQFOUDHUPQ-UHFFFAOYSA-N
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Description

Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is a complex organic compound that features a phenolic hydroxyl group and a purine derivative. This compound is of significant interest due to its unique structure, which combines the properties of phenols and purines, making it a valuable subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- typically involves multi-step organic reactions. One common method includes the reaction of phenol with formaldehyde and dimethylamine under controlled conditions to form the Mannich base. This intermediate is then reacted with a purine derivative to yield the final product. The reaction conditions often require a vacuum to remove water produced during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the phenolic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenolic ring.

Scientific Research Applications

Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of specialized polymers and resins

Mechanism of Action

The mechanism by which Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- exerts its effects involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The purine derivative can interact with nucleic acids, affecting processes such as DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is unique due to its combination of phenolic and purine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from simpler phenolic compounds and other purine derivatives.

Properties

CAS No.

115204-52-9

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

3-[[6-(dimethylamino)purin-9-yl]methyl]phenol

InChI

InChI=1S/C14H15N5O/c1-18(2)13-12-14(16-8-15-13)19(9-17-12)7-10-4-3-5-11(20)6-10/h3-6,8-9,20H,7H2,1-2H3

InChI Key

PFYTWQFOUDHUPQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)O

Origin of Product

United States

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